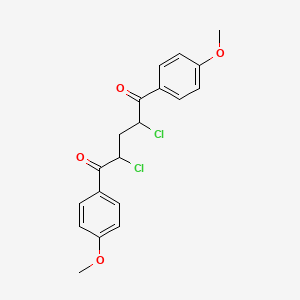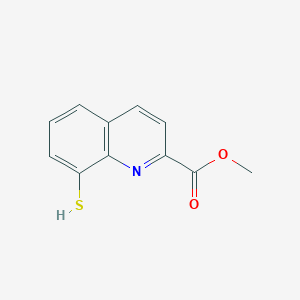
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile is a complex organic compound with a unique structure that includes a chlorobenzoyl group, a methyl group, and a dihydroquinazoline ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile typically involves multiple steps. One common method includes the acylation of benzene using solid acid catalysts such as dodecatungstophosphoric acid (DTPA), DTPA/K-10 clay, Amberlite, and sulfated zirconia . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale reactions using optimized catalysts and reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like N-bromosuccinimide (NBS) . The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline derivatives with additional oxygen-containing groups, while substitution reactions may produce halogenated or nitrated derivatives.
Applications De Recherche Scientifique
1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a reagent in chemical reactions.
Biology: It may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical agent or its role in drug development.
Industry: It can be used in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to 1-(4-Chlorobenzoyl)-4-methyl-1,2-dihydroquinazoline-2-carbonitrile include other quinazoline derivatives and chlorobenzoyl-containing compounds. Examples include:
- 1-(4-Chlorobenzoyl)-2,7-dimethoxynaphthalene
- 4-Chlorobenzoyl chloride
- 4-Chlorobenzyl alcohol
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and its potential applications across various fields. Its structure allows for diverse chemical reactions and interactions, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
92736-36-2 |
|---|---|
Formule moléculaire |
C17H12ClN3O |
Poids moléculaire |
309.7 g/mol |
Nom IUPAC |
1-(4-chlorobenzoyl)-4-methyl-2H-quinazoline-2-carbonitrile |
InChI |
InChI=1S/C17H12ClN3O/c1-11-14-4-2-3-5-15(14)21(16(10-19)20-11)17(22)12-6-8-13(18)9-7-12/h2-9,16H,1H3 |
Clé InChI |
HAQTUJXFFQPJQU-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(N(C2=CC=CC=C12)C(=O)C3=CC=C(C=C3)Cl)C#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


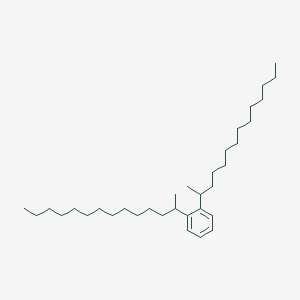




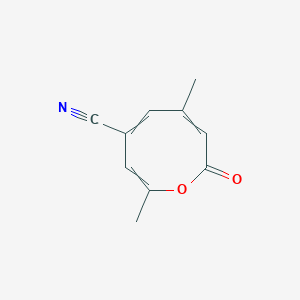
![N-{6-[(2-Hydroxyethyl)sulfamoyl]naphthalen-2-yl}acetamide](/img/structure/B14348792.png)

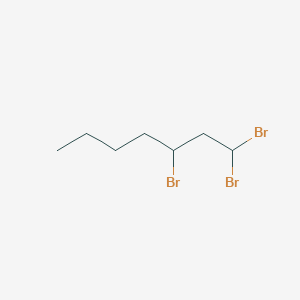
![N-[Methoxy(dimethyl)silyl]-1,1-dimethylsilanimine](/img/structure/B14348810.png)
